molecular formula C17H22ClN5 B12378934 AChE-IN-57

AChE-IN-57

Cat. No.: B12378934
M. Wt: 331.8 g/mol
InChI Key: VEGUFTMWVKJTLZ-UHFFFAOYSA-N
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Description

AChE-IN-57 is a potent inhibitor of acetylcholinesterase, an enzyme that catalyzes the hydrolysis of the neurotransmitter acetylcholine into choline and acetic acid. This compound has shown promise in improving cognitive defects and restoring biochemical mediators, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AChE-IN-57 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are typically proprietary information held by the developers. general methods for synthesizing acetylcholinesterase inhibitors often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of acetylcholinesterase inhibitors like this compound would likely involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and efficacy of the final product. The process would also include steps for purification, such as crystallization or chromatography, to isolate the desired compound from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

AChE-IN-57 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols.

    Electrophiles: Such as alkyl halides or acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted analogs of this compound .

Scientific Research Applications

AChE-IN-57 has several scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of acetylcholinesterase and the resulting effects on neurotransmission.

    Biology: Employed in research on neurodegenerative diseases to understand the role of acetylcholinesterase in cognitive function and memory.

    Medicine: Investigated as a potential therapeutic agent for treating Alzheimer’s disease and other conditions involving cognitive decline.

    Industry: Utilized in the development of diagnostic assays and screening tools for acetylcholinesterase activity .

Mechanism of Action

AChE-IN-57 exerts its effects by inhibiting the activity of acetylcholinesterase, thereby preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission. The compound interacts with the active site of acetylcholinesterase, forming a stable enzyme-inhibitor complex that reduces the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to AChE-IN-57 include:

Uniqueness

This compound is unique due to its potent inhibitory activity and its ability to restore biochemical mediators and inhibit reactive oxygen and nitrogen species implicated in neuroinflammation. This makes it a promising candidate for further research and development as a therapeutic agent for neurodegenerative diseases .

Properties

Molecular Formula

C17H22ClN5

Molecular Weight

331.8 g/mol

IUPAC Name

4-N-(4-chlorophenyl)-2-N-(2-piperidin-1-ylethyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C17H22ClN5/c18-14-4-6-15(7-5-14)21-16-8-9-19-17(22-16)20-10-13-23-11-2-1-3-12-23/h4-9H,1-3,10-13H2,(H2,19,20,21,22)

InChI Key

VEGUFTMWVKJTLZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCNC2=NC=CC(=N2)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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